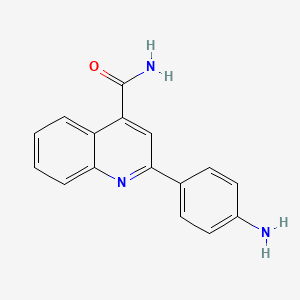

2-(4-Aminophenyl)-4-quinolinecarboxamide

描述

2-(4-Aminophenyl)-4-quinolinecarboxamide is a useful research compound. Its molecular formula is C16H13N3O and its molecular weight is 263.29 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

Similar compounds, such as 2-(4-aminophenyl)benzothiazole derivatives, have been shown to exhibit potent antibacterial activity against both gram-positive and gram-negative strains .

Mode of Action

Related compounds, such as 2-(4-aminophenyl)benzothiazole derivatives, have been found to exhibit membrane perturbing as well as intracellular modes of action . This suggests that 2-(4-Aminophenyl)-4-quinolinecarboxamide may interact with its targets in a similar manner, leading to changes in the cell membrane permeability and intracellular processes .

Biochemical Pathways

It can be inferred from related compounds that it may affect pathways related to cell membrane integrity and intracellular processes .

Result of Action

Related compounds have been found to exhibit potent antibacterial activity, suggesting that this compound may have similar effects .

生化分析

Biochemical Properties

2-(4-Aminophenyl)-4-quinolinecarboxamide plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The interaction with cytochrome P450 enzymes suggests that this compound may influence the metabolic pathways of other compounds, potentially altering their pharmacokinetics and pharmacodynamics.

Additionally, this compound has been observed to bind to certain proteins involved in cell signaling pathways. This binding can modulate the activity of these proteins, leading to changes in cellular responses. For instance, the compound’s interaction with kinases can affect phosphorylation events, which are critical for signal transduction .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, this compound has demonstrated the ability to inhibit cell proliferation and induce apoptosis . This is achieved through the disruption of key signaling pathways that are essential for cell survival and growth.

Moreover, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins. This can lead to changes in the expression of genes involved in cell cycle regulation, apoptosis, and metabolism . The compound’s impact on cellular metabolism is also notable, as it can influence the activity of metabolic enzymes and the production of metabolic intermediates.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, including enzymes and receptors. For example, this compound has been shown to inhibit the activity of certain kinases by binding to their active sites, thereby preventing substrate phosphorylation .

In addition to enzyme inhibition, this compound can activate or inhibit transcription factors, leading to changes in gene expression. This modulation of gene expression can result in altered cellular functions, such as reduced cell proliferation and increased apoptosis . The compound’s ability to interact with multiple targets highlights its potential as a versatile therapeutic agent.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. In vitro studies have shown that the compound remains stable under physiological conditions for extended periods, allowing for sustained biological activity . Over time, this compound may undergo degradation, leading to the formation of inactive metabolites.

Long-term exposure to this compound in cell culture models has revealed that the compound can induce persistent changes in cellular function. These changes include sustained inhibition of cell proliferation and prolonged activation of apoptotic pathways . In vivo studies have also demonstrated that the compound’s effects can persist over time, contributing to its potential therapeutic efficacy.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to exert minimal toxic effects while maintaining its biological activity . At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications.

Threshold effects have also been observed, where a certain dosage is required to achieve significant biological activity. Below this threshold, the compound may not exert its desired effects, while exceeding the threshold can lead to toxicity . These findings underscore the need for careful dosage optimization in preclinical and clinical studies.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with metabolic enzymes. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can have different biological activities, contributing to the overall effects of the compound.

The interaction of this compound with metabolic enzymes can also influence metabolic flux and the levels of metabolic intermediates. For instance, the compound’s inhibition of certain enzymes can lead to the accumulation of specific metabolites, which may have downstream effects on cellular function . Understanding these metabolic pathways is crucial for predicting the compound’s pharmacokinetics and potential drug interactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be actively transported into cells by specific transporters, allowing for its accumulation in target tissues . Once inside the cells, this compound can bind to intracellular proteins, influencing its localization and activity.

The distribution of this compound within tissues is also influenced by its binding to plasma proteins. This binding can affect the compound’s bioavailability and its ability to reach target sites . Understanding the transport and distribution mechanisms of this compound is essential for optimizing its therapeutic potential.

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. The compound has been shown to localize to specific cellular compartments, such as the nucleus and mitochondria . This localization is mediated by targeting signals and post-translational modifications that direct the compound to its sites of action.

In the nucleus, this compound can interact with transcription factors and other nuclear proteins, influencing gene expression . In the mitochondria, the compound can affect mitochondrial function and metabolism, contributing to its overall biological effects . Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and optimizing its therapeutic applications.

生物活性

2-(4-Aminophenyl)-4-quinolinecarboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimalarial and anticancer research. This article synthesizes available data on its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C15H12N4O

- Molecular Weight : 272.28 g/mol

This compound features a quinoline core substituted with an amine group and a carboxamide, which are critical for its biological activity.

Antimalarial Activity

Recent studies have highlighted the antimalarial properties of quinoline derivatives, including this compound. This compound has shown promising potency against Plasmodium falciparum, the causative agent of malaria.

- Mechanism of Action : The compound inhibits translation elongation factor 2 (PfEF2), which is essential for protein synthesis in the parasite. This novel mechanism is crucial as it may help overcome resistance seen with existing antimalarial drugs .

- Efficacy : In vitro testing indicated an effective concentration (EC50) of approximately 120 nM against P. falciparum strains, demonstrating significant potency compared to other compounds in its class .

Anticancer Activity

The anticancer potential of this compound has been explored through various studies focusing on its cytotoxic effects on cancer cell lines.

- Selectivity : Studies have shown that this compound exhibits higher cytotoxicity towards cancer cells compared to non-cancerous cells, indicating a degree of selectivity that is desirable in cancer therapeutics .

- Case Study : A study evaluated its effects on breast cancer cell lines (MDA-MB468, MDA-MB231, and MCF7) and found that it significantly inhibited growth in these cells while sparing non-cancerous breast epithelial cells .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications. The following table summarizes key findings from SAR studies:

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile is essential for evaluating the therapeutic potential of this compound:

- Oral Bioavailability : Studies indicate favorable pharmacokinetic properties with oral bioavailability rates around 84%, which enhances its potential for clinical use .

- Toxicological Profile : Preliminary toxicity assessments suggest that the compound exhibits a manageable safety profile at therapeutic doses, but further studies are necessary to fully characterize its toxicological effects.

科学研究应用

Antimalarial Activity

Mechanism of Action

The compound exhibits potent antiplasmodial activity against Plasmodium falciparum, the parasite responsible for malaria. Its mechanism involves the inhibition of translation elongation factor 2 (PfEF2), which is crucial for protein synthesis in the parasite. This novel mechanism is particularly valuable as it offers a potential pathway to combat drug resistance that has emerged with existing antimalarial medications .

Efficacy and Pharmacokinetics

In vitro studies have shown that DDD107498 has an effective concentration (EC50) of approximately 120 nM against the P. falciparum 3D7 strain. Subsequent optimization led to compounds with low nanomolar potency and favorable pharmacokinetic profiles, demonstrating excellent oral efficacy in mouse models of malaria. For instance, in P. berghei models, DDD107498 achieved effective doses (ED90) below 1 mg/kg when administered orally over four days .

Transmission Blocking

Beyond its activity against blood-stage parasites, DDD107498 also shows effectiveness against late-stage gametocytes (IV-V), which are responsible for transmitting malaria to mosquitoes. This characteristic positions it as a candidate for transmission-blocking therapies, which are critical for malaria elimination strategies .

Anticancer Properties

In Vitro Antitumor Activity

Research indicates that derivatives of 2-(4-Aminophenyl)-4-quinolinecarboxamide possess selective and potent antitumor properties. These compounds have been evaluated against various cancer cell lines, including breast and ovarian cancers. They exhibit a unique biphasic dose-response relationship, indicating their potential as targeted anticancer agents .

Case Studies

In vivo studies have demonstrated that certain analogs outperform traditional chemotherapeutics in xenograft models, suggesting that these compounds could serve as effective alternatives or adjuncts to existing cancer treatments. For example, compounds derived from the quinoline scaffold showed significant growth inhibition in human breast and ovarian tumor xenografts implanted in nude mice .

Summary of Research Findings

The following table summarizes key findings from various studies on the applications of this compound:

| Application | Target Disease | Mechanism of Action | Efficacy (in vitro) | Efficacy (in vivo) |

|---|---|---|---|---|

| Antimalarial | Malaria | Inhibition of PfEF2 | EC50 ~ 120 nM | ED90 < 1 mg/kg |

| Transmission Blocking | Malaria | Targeting late-stage gametocytes | Nanomolar potency | Effective in mosquito models |

| Anticancer | Breast/Ovarian Cancer | Induction of apoptosis via unique pathways | Selective against tumor cells | Superior to traditional agents |

属性

IUPAC Name |

2-(4-aminophenyl)quinoline-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O/c17-11-7-5-10(6-8-11)15-9-13(16(18)20)12-3-1-2-4-14(12)19-15/h1-9H,17H2,(H2,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDNWNEUJPGXWSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60360778 | |

| Record name | BAS 03370244 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60360778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

444151-71-7 | |

| Record name | BAS 03370244 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60360778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。